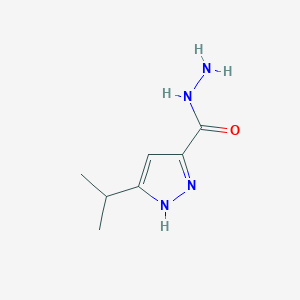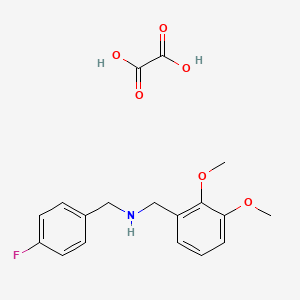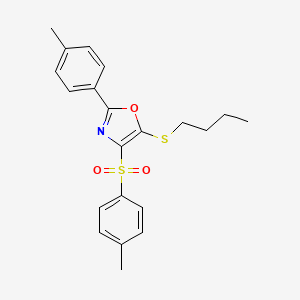
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a fascinating compound combining several heterocycles: thiophene, oxadiazole, and piperidine. These structural components make it of high interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Step: : Combine ethyl acetoacetate with a substituted piperidine under alkaline conditions to form the intermediate.
Cyclization: : Treat the intermediate with an oxadiazole derivative under reflux to form the target compound.
Purification: : Utilize column chromatography to purify the final product.
Industrial Production Methods
Although large-scale production specifics are not publicly documented, typically, such compounds would be synthesized in a batch reactor with strict control over temperature and pH levels to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the thiophene ring to introduce sulfone or sulfoxide groups.
Reduction: : The carbonyl group can be reduced to a hydroxyl group, altering its reactivity.
Substitution: : Nucleophilic substitution at the piperidine nitrogen can introduce diverse functional groups.
Common Reagents and Conditions
Oxidation: : m-CPBA (meta-chloroperoxybenzoic acid) in an inert solvent like dichloromethane.
Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: : Use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Amide or ether derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its diverse reactivity allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological studies, it exhibits potential as a pharmacophore due to its heterocyclic structure, which interacts favorably with various biological targets.
Medicine
Preliminary studies suggest that derivatives of this compound may have therapeutic potential due to their interactions with specific enzymes and receptors.
Industry
Used in the development of organic semiconductors and other electronic materials due to its stable conjugated systems and the presence of electron-donating and electron-withdrawing groups.
Mécanisme D'action
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiophene and oxadiazole rings can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, altering the function of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-oxo-4-(4-phenylpiperidin-1-yl)butanoate: : Similar structure but lacks the thiophene and oxadiazole rings.
Methyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate: : Methyl ester instead of ethyl.
4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoic acid: : Carboxylic acid instead of ester.
Uniqueness
The presence of thiophene and oxadiazole rings in the same molecule makes it unique due to their combined electronic properties, offering distinct reactivity and interaction profiles compared to similar compounds.
There you have it—a deep dive into this compound! Now, what other fascinating topics shall we explore?
Propriétés
IUPAC Name |
ethyl 4-oxo-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-2-23-15(22)4-3-14(21)20-8-5-12(6-9-20)16-18-19-17(24-16)13-7-10-25-11-13/h7,10-12H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMFESFBSWOXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)

![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)







